Cas no 2138357-67-0 (methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate)

methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-1121076
- methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- 2138357-67-0
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- Inchi: 1S/C13H11F4N3O2/c1-22-12(21)10-9(6-13(15,16)17)11(18)20(19-10)8-4-2-7(14)3-5-8/h2-5H,6,18H2,1H3
- InChI Key: MNBMGYJLHGTTCS-UHFFFAOYSA-N
- SMILES: FC(CC1C(C(=O)OC)=NN(C2C=CC(=CC=2)F)C=1N)(F)F
Computed Properties
- Exact Mass: 317.07873925g/mol
- Monoisotopic Mass: 317.07873925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 70.1Ų
methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121076-5g |
2138357-67-0 | 95% | 5g |
$2110.0 | 2023-10-27 | ||
Enamine | EN300-1121076-0.05g |
2138357-67-0 | 95% | 0.05g |
$612.0 | 2023-10-27 | ||
Enamine | EN300-1121076-5.0g |
2138357-67-0 | 5g |
$2110.0 | 2023-06-09 | |||
Enamine | EN300-1121076-0.25g |
2138357-67-0 | 95% | 0.25g |
$670.0 | 2023-10-27 | ||
Enamine | EN300-1121076-2.5g |
2138357-67-0 | 95% | 2.5g |
$1428.0 | 2023-10-27 | ||
Enamine | EN300-1121076-0.5g |
2138357-67-0 | 95% | 0.5g |
$699.0 | 2023-10-27 | ||
Enamine | EN300-1121076-1g |
2138357-67-0 | 95% | 1g |
$728.0 | 2023-10-27 | ||
Enamine | EN300-1121076-1.0g |
2138357-67-0 | 1g |
$728.0 | 2023-06-09 | |||
Enamine | EN300-1121076-10g |
2138357-67-0 | 95% | 10g |
$3131.0 | 2023-10-27 | ||
Enamine | EN300-1121076-0.1g |
2138357-67-0 | 95% | 0.1g |
$640.0 | 2023-10-27 |
methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Related Literature
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Comprehensive Guide to Methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2138357-67-0)
Methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2138357-67-0) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities. The presence of both fluoro and trifluoroethyl groups enhances its unique chemical properties, making it a valuable intermediate in drug discovery and development.
The molecular structure of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with an amino group, a fluorophenyl moiety, and a trifluoroethyl group. These functional groups contribute to its reactivity and potential applications. Researchers are particularly interested in its role as a building block for more complex molecules, especially in the development of kinase inhibitors and antimicrobial agents.
One of the key advantages of this compound is its versatility in medicinal chemistry. The 5-amino pyrazole core is a common scaffold in many bioactive molecules, and the addition of the 4-fluorophenyl and 2,2,2-trifluoroethyl groups can modulate the compound's pharmacokinetic properties. This makes it an attractive candidate for researchers exploring new treatments for diseases such as cancer, inflammation, and infectious diseases.
In recent years, the demand for fluorinated compounds like methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has surged due to their enhanced stability and bioavailability. Fluorination is a popular strategy in drug design, as it can improve metabolic stability and binding affinity. This compound's trifluoroethyl group is particularly noteworthy, as it is often used to fine-tune the lipophilicity and electronic properties of drug candidates.
The synthesis of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers are continually optimizing these synthetic routes to improve yields and reduce environmental impact. Green chemistry principles are increasingly being applied to the production of such compounds, aligning with global trends toward sustainable and eco-friendly manufacturing.
Beyond pharmaceuticals, this compound also holds promise in agrochemical research. Pyrazole derivatives are known for their herbicidal, fungicidal, and insecticidal properties. The unique combination of fluoro and trifluoroethyl substituents in methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate could lead to the development of novel crop protection agents with improved efficacy and reduced environmental toxicity.
For researchers and manufacturers, sourcing high-quality methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is critical. Reputable suppliers provide detailed analytical data, including HPLC, NMR, and mass spectrometry results, to ensure purity and consistency. Proper storage conditions, such as protection from light and moisture, are essential to maintain the compound's stability over time.
The future of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate looks promising, with ongoing research exploring its potential in various fields. As the scientific community continues to uncover new applications for fluorinated pyrazole derivatives, this compound is likely to play a pivotal role in advancing both pharmaceutical and agrochemical innovations. Stay updated with the latest developments to leverage its full potential in your research projects.
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